molecular formula C9H10N4 B3352602 3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile CAS No. 49845-03-6

3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile

Cat. No.: B3352602
CAS No.: 49845-03-6
M. Wt: 174.2 g/mol
InChI Key: FAKGCKOZPXIUAO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 1,2-diaminobenzene with a suitable nitrile compound in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield tetrahydroquinoxaline derivatives.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted quinoxaline derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxaline derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways . For example, it may inhibit certain enzymes involved in metabolic processes or modulate receptor activity in the nervous system.

Comparison with Similar Compounds

3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-amino-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-5-8-9(11)13-7-4-2-1-3-6(7)12-8/h1-4H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKGCKOZPXIUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(C(=N2)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70494391
Record name 3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70494391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49845-03-6
Record name 3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70494391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 33 g (0.1324 mol) of (O-p-tosylisonitroso)-malononitrile, 300 ml of tetrahydrofuran, and 11 ml (0.136 mol) of pyridine at -35° C. is added portionwise a mixture of 20 g (0.1322 mol) of 1-(pyrrolidino)-1-cyclohexene and 300 ml of tetrahydrofuran. After 2 hrs., the reaction mixture is allowed to warm to 0° C. for 30 min. To the reaction mixture at 0° C. is added 300 ml of a saturated solution of ammonia in methanol. The reaction mixture is stirred at ambient temperature overnight, then diluted with water, and extracted with methylene chloride. The combined extracts are dried (Na2SO4), and concentrated in vacuo to give an oily solid. Trituration with ethanol furnishes 4.7 g (20%) of title compound. Recrystallization from ethanol provides an analytical sample: m.p. 200°-202° C.; IR (KBr) 3400, 3340, 3200, 2240, 1665, and 1580 cm-1 ; NMR (DMSO-d6) δ 6.90 (br-s, 2H), exchangeable), 2.85-2.55 (m, 4H), and 1.90-1.55 (m, 4H).
Quantity
33 g
Type
reactant
Reaction Step One
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11 mL
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reactant
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300 mL
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solvent
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20 g
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reactant
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300 mL
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solvent
Reaction Step Two
[Compound]
Name
saturated solution
Quantity
300 mL
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Three
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Quantity
0 (± 1) mol
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solvent
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0 (± 1) mol
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solvent
Reaction Step Five
Yield
20%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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